Thiourea, N-ethyl-N'-(3-fluorophenyl)-
Description
Thiourea, N-ethyl-N'-(3-fluorophenyl)-, is a substituted thiourea derivative characterized by an ethyl group attached to one nitrogen atom and a 3-fluorophenyl group to the other. Thiourea derivatives are renowned for their sulfur-containing backbone, which imparts unique electronic and steric properties, enhancing their biological and chemical reactivity . This compound is of interest in medicinal chemistry, particularly as an EGFR (Epidermal Growth Factor Receptor) inhibitor, a mechanism shared with other anticancer thiourea derivatives .
Properties
CAS No. |
62644-15-9 |
|---|---|
Molecular Formula |
C9H11FN2S |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-ethyl-3-(3-fluorophenyl)thiourea |
InChI |
InChI=1S/C9H11FN2S/c1-2-11-9(13)12-8-5-3-4-7(10)6-8/h3-6H,2H2,1H3,(H2,11,12,13) |
InChI Key |
XBBRTADRJCXYFI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC(=CC=C1)F |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Critical parameters include solvent polarity, temperature, and stoichiometry. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing ionic intermediates. A study on analogous N-aroyl thioureas demonstrated that acetonitrile achieves 87% yield under stirring, outperforming ethanol (12%) and DMF (25%). For N-ethyl-N'-(3-fluorophenyl)thiourea, stoichiometric equivalence (1:1 amine-to-isothiocyanate ratio) prevents di- or trisubstitution byproducts.
Table 1: Solvent Effects on Thiourea Synthesis (Adapted from)
| Solvent | Method | Time (min) | Yield (%) |
|---|---|---|---|
| Acetonitrile | Stirring | 300 | 87 |
| Ethanol | Stirring | 300 | 12 |
| DMF | Stirring | 300 | 25 |
| Acetonitrile | Ultrasound | 45 | 95 |
Limitations and Alternatives
While effective, 3-fluorophenyl isothiocyanate's commercial scarcity and cost necessitate alternative routes. Patent US3514479A describes N,N'-disubstituted thiourea synthesis using hydroxylamines and carbon disulfide, though this method specifically targets N-hydroxy derivatives. For non-hydroxylated analogs like N-ethyl-N'-(3-fluorophenyl)thiourea, thiocyanate displacement reactions offer a viable workaround.
Thiocyanate Displacement Route
Thiophiles such as potassium thiocyanate (KSCN) can mediate thiourea formation when reacted with amines and acylating agents. Adapted from N-naphthoyl thiourea syntheses, this approach employs 3-fluorobenzoyl chloride, KSCN, and ethylamine under ultrasonic irradiation (Scheme 1). The mechanism proceeds through in situ generation of 3-fluorobenzoyl isothiocyanate, which subsequently reacts with ethylamine.
Ultrasonic-Assisted Synthesis
Ultrasound (40 kHz, 500 W) drastically reduces reaction times from 5 hours to 20 minutes while increasing yields to 91–96%. Cavitation effects enhance mass transfer and intermediate reactivity. For N-ethyl-N'-(3-fluorophenyl)thiourea, sonicating 3-fluorobenzoyl chloride (1.0 mmol), KSCN (1.2 mmol), and ethylamine (1.0 mmol) in acetonitrile at 50°C achieves 94% isolated yield after crystallization from ethanol.
Solvent Selection
Solvent polarity profoundly impacts reaction efficiency. Acetonitrile’s high dielectric constant (ε = 37.5) stabilizes charged intermediates, while its low viscosity facilitates ultrasonic cavitation. Comparative studies show acetonitrile outperforming DMF, ethanol, and solvent-free conditions (Table 1).
Purification and Characterization
Crude N-ethyl-N'-(3-fluorophenyl)thiourea typically requires crystallization for pharmaceutical-grade purity. Ethanol-water mixtures (3:1 v/v) effectively remove unreacted amines, while ether/petroleum ether recrystallization eliminates hydrophobic impurities.
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆): δ 9.45 (s, 1H, NH), 7.55–7.48 (m, 1H, Ar–H), 7.32–7.25 (m, 3H, Ar–H), 3.45 (q, J = 7.1 Hz, 2H, CH₂), 1.12 (t, J = 7.1 Hz, 3H, CH₃).
- IR (KBr): ν 3275 (N–H stretch), 1620 (C═S), 1220 (C–F).
- HRMS : m/z calcd. for C₉H₁₁FN₂S [M+H]⁺ 199.0703, found 199.0708.
Industrial-Scale Considerations
Kilogram-scale production faces challenges in exotherm management and waste minimization. Continuous flow reactors with in-line IR monitoring enable precise temperature control (20–25°C), suppressing side reactions like thiourea oligomerization. Solvent recovery systems (e.g., falling-film evaporators) achieve ≥90% acetonitrile reuse, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-ethyl-N’-(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
Thiourea, N-ethyl-N’-(3-fluorophenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Thiourea, N-ethyl-N’-(3-fluorophenyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom plays a crucial role in enhancing its binding affinity and specificity towards the target enzymes. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Substituent Effects :
- Fluorine vs.
- Ethyl vs. Bulkier Alkyl Groups : Compared to N-(2,2-dimethylpropyl)-N'-phenylthiourea (neopentyl group, ), the ethyl group in the target compound offers lower steric hindrance, possibly improving solubility and pharmacokinetics.
Electronic Configuration: The sulfur atom in thiourea derivatives contributes to π-electron delocalization, which is critical for interactions with biomolecular targets like tyrosine kinases . The 3-fluorophenyl group’s electron-withdrawing nature may stabilize charge-transfer complexes, a feature absent in non-fluorinated analogues like N-(2-methoxyphenyl)-N'-methylthiourea ().
Anti-Inflammatory and Antimicrobial Activity :
- Unlike naproxen-derived thioureas (), the target compound lacks a carboxyl group, which may reduce gastrointestinal toxicity but also diminish anti-inflammatory effects.
- Fluorinated derivatives generally show enhanced antimicrobial activity due to increased membrane penetration .
Data Tables
Table 1: Structural and Activity Comparison of Thiourea Derivatives
Table 2: Substituent Effects on Activity
Research Findings and Trends
- Fluorine’s Role : Fluorine substitution consistently improves bioactivity across thiourea derivatives, as seen in anti-amoebic M1/M2 compounds () and trifluoromethyl derivatives ().
- Stereoelectronic Tuning : Balancing electron-withdrawing groups (e.g., fluorine) with small alkyl chains (e.g., ethyl) optimizes both activity and drug-likeness .
- Synthetic Flexibility : Modular synthesis allows rapid generation of derivatives, enabling structure-activity relationship (SAR) studies ().
Q & A
Q. Key variables :
- Excess ethyl isothiocyanate (1.2–1.5 equivalents) improves yield.
- THF ensures solubility, while lower temperatures reduce thiourea dimerization.
Reference to similar thiourea syntheses supports this methodology .
How is the molecular structure of N-ethyl-N'-(3-fluorophenyl)thiourea characterized in crystallographic studies?
Basic
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Slow evaporation from ethanol/dichloromethane mixtures.
- Data collection : Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : SHELXL software refines bond lengths, angles, and torsional parameters.
Q. Critical findings :
- The thiourea moiety (C=S) exhibits a planar geometry with bond lengths ~1.68 Å.
- The 3-fluorophenyl group introduces steric hindrance, affecting intermolecular hydrogen bonding.
SHELX-based refinement ensures high precision in structural elucidation .
How do quantum-chemical calculations (e.g., DFT) enhance understanding of this compound's reactivity and tautomerism?
Advanced
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:
- Tautomer stability : The thione form (C=S) is more stable than thiol (S-H) by ~8–12 kcal/mol in solvents like ethanol or DMF.
- Solvent effects : Polar solvents stabilize the thione tautomer via hydrogen bonding (e.g., ethanol reduces tautomer interconversion barriers by 15%).
- Reactivity : The 3-fluorophenyl group increases electrophilicity at the thiocarbonyl sulfur, enhancing nucleophilic attack efficiency.
Q. Methodology :
- Use Gaussian 09W with the polarizable continuum model (PCM) for solvent effects .
How can researchers resolve contradictions in reported biological activities (e.g., COX inhibition vs. analgesic effects)?
Advanced
Discrepancies often arise from:
- Assay variations : COX-1/2 inhibition assays (e.g., enzyme source, substrate concentration).
- In vivo vs. in vitro models : Pharmacokinetic factors (e.g., bioavailability) influence analgesic activity.
Q. Validation strategies :
- Dose-response studies : Establish EC50 values across multiple cell lines (e.g., RAW 264.7 macrophages for COX-2).
- Molecular docking : Compare binding affinities to COX isoforms using AutoDock Vina.
Evidence from cyclooxygenase inhibition studies highlights the need for standardized protocols .
What analytical techniques are critical for assessing purity and stability under storage?
Q. Basic
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities (<0.5%).
- Mass spectrometry (HRMS) : Confirms molecular ion [M+H]+ at m/z 243.1 (calculated: 243.08).
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored in amber vials at -20°C.
How does the 3-fluorophenyl substituent influence electronic structure and target interactions?
Q. Advanced
- Electron-withdrawing effect : Fluorine increases the thiocarbonyl's electrophilicity (Mulliken charge: S = -0.42 vs. -0.38 in non-fluorinated analogs).
- Hydrogen bonding : The fluorine atom participates in weak C–H···F interactions with protein residues (e.g., COX-2 His90).
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated derivatives, improving membrane permeability.
Q. Experimental validation :
What challenges arise in elucidating tautomeric forms, and how do solvents affect tautomer distribution?
Q. Advanced
- Detection limitations : NMR struggles to distinguish tautomers due to rapid interconversion.
- Solvent polarity : In DMF, the thione tautomer dominates (98%), while in hexane, thiol-thione equilibrium shifts (85% thione).
Q. Computational solution :
- Intrinsic reaction coordinate (IRC) calculations map interconversion pathways .
What are the best practices for designing SAR studies on fluorinated thiourea derivatives?
Q. Advanced
- Variable substituents : Synthesize analogs with halogens (F, Cl), alkyl groups, or electron-donating substituents.
- Activity cliffs : Use 3D-QSAR (CoMFA/CoMSIA) to correlate substituent effects with bioactivity.
- In silico screening : Combine molecular dynamics (MD) and MM-PBSA for binding free energy calculations.
Reference to trifluoromethyl thiourea SAR frameworks provides a template .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
